N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(3-hydroxypropyl)ethanediamide
Description
N'-{2-tert-Butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(3-hydroxypropyl)ethanediamide is a synthetic organic compound characterized by a thienopyrazole core fused with a substituted ethanediamide moiety. The molecule features a tert-butyl group at the 2-position of the thienopyrazole ring and a 3-hydroxypropyl substituent on the ethanediamide nitrogen. This structural configuration confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and steric bulk from the tert-butyl group.
Properties
IUPAC Name |
N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-hydroxypropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3S/c1-14(2,3)18-11(9-7-22-8-10(9)17-18)16-13(21)12(20)15-5-4-6-19/h19H,4-8H2,1-3H3,(H,15,20)(H,16,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGFCTUVTYHYAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C(=O)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(3-hydroxypropyl)ethanediamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thieno[3,4-c]pyrazole core, followed by functionalization to introduce the tert-butyl and hydroxypropyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(3-hydroxypropyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions to replace certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.
Scientific Research Applications
N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(3-hydroxypropyl)ethanediamide has several scientific research applications, including:
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.
Biology: It can be used in studies to investigate its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(3-hydroxypropyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(3-hydroxypropyl)ethanediamide, we compare it with two structurally related compounds from published sources:
Table 1: Structural and Physicochemical Comparison
*Note: Molecular formula and weight for the target compound are inferred based on structural similarity to analogs.
Substituent-Driven Property Differences
Hydrophilicity : The 3-hydroxypropyl group in the target compound introduces a polar hydroxyl group, enhancing aqueous solubility compared to the lipophilic (4-methylphenyl)methyl and 1-phenylethyl substituents in analogs . This could improve bioavailability in pharmacological contexts.
Steric Effects: All three compounds share a tert-butyl group, which contributes to metabolic stability by resisting oxidative degradation.
Hydrogen Bonding : The hydroxyl group in the target compound enables hydrogen bonding with biological targets, a feature absent in the compared analogs. This may enhance target selectivity or potency in enzyme inhibition assays.
Research Implications and Gaps
While structural comparisons highlight functional advantages (e.g., solubility, hydrogen bonding), experimental data on the target compound’s biological activity, toxicity, and pharmacokinetics are lacking. Further studies should prioritize:
- In vitro assays to compare inhibitory potency against kinase or protease targets.
- Solubility and LogP measurements to validate computational predictions.
- Synthetic optimization to balance hydrophilicity and membrane permeability.
Biological Activity
N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(3-hydroxypropyl)ethanediamide is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C17H26N4O3S |
| Molecular Weight | 366.47834 g/mol |
| IUPAC Name | N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(3-hydroxypropyl)ethanediamide |
| SMILES String | CC1CN(CC(C)O1)C(=O)C(=O)Nc3c2CSCc2nn3C(C)(C)C |
The presence of a thieno[3,4-c]pyrazole moiety suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds with thieno[3,4-c]pyrazole structures exhibit a range of biological activities including anti-inflammatory, analgesic, and potentially anticancer properties. Below are some specific findings related to the biological activity of this compound:
1. Anti-inflammatory Activity
Studies have shown that thieno[3,4-c]pyrazole derivatives can inhibit pro-inflammatory cytokines. The compound's ability to modulate inflammatory pathways may be attributed to its interaction with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling.
2. Analgesic Effects
Preclinical models suggest that this compound exhibits analgesic properties. Its mechanism may involve inhibition of cyclooxygenase enzymes (COX), which play a crucial role in pain and inflammation pathways.
3. Anticancer Potential
Emerging research indicates that thieno[3,4-c]pyrazole derivatives could have anticancer effects. The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Case Studies
Several studies have explored the pharmacological effects of similar compounds:
- Study 1 : A study published in PubMed assessed the effects of thieno[3,4-c]pyrazole derivatives on liver enzymes in mice. Results indicated significant modulation of hepatic enzyme activity upon administration.
- Study 2 : Research highlighted in ResearchGate focused on similar pyrazole derivatives showing promising results in inhibiting tumor growth in vitro.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory processes.
- Modulation of Gene Expression : It could affect the expression levels of genes involved in apoptosis and cell cycle regulation.
- Receptor Interactions : Potential interactions with specific receptors (e.g., COX receptors) may underlie its analgesic effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(3-hydroxypropyl)ethanediamide, and how can reaction efficiency be optimized?
- Methodology : Begin with a retrosynthetic analysis of the thieno-pyrazole core and ethanediamide side chain. Utilize coupling reactions (e.g., amidation) under controlled conditions (e.g., DCC/DMAP or EDC/HOBt). Optimize reaction parameters (solvent polarity, temperature, stoichiometry) via statistical Design of Experiments (DoE) to minimize side products and maximize yield . For example, a fractional factorial design can identify critical variables like reaction time and catalyst loading. Monitor progress using HPLC or LC-MS to validate intermediate purity .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodology : Combine spectroscopic techniques (e.g., / NMR, FT-IR) to confirm functional groups and connectivity. X-ray crystallography can resolve stereochemical ambiguities in the thieno-pyrazole moiety. Computational methods (DFT calculations) can predict electronic properties (e.g., HOMO-LUMO gaps) and guide experimental validation of reactivity . For solubility and stability, perform thermogravimetric analysis (TGA) and pH-dependent solubility studies .
Q. What are the critical steps in purifying this compound, especially given its complex heterocyclic structure?
- Methodology : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate to DCM/MeOH) to separate polar byproducts. For challenging separations, employ preparative HPLC with a C18 column and acetonitrile/water mobile phase. Validate purity via mass spectrometry and elemental analysis. Recrystallization from ethanol/water mixtures may improve crystalline yield .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?
- Methodology : Apply quantum chemical calculations (e.g., Gaussian 16) to simulate reaction pathways, transition states, and activation energies. Use molecular dynamics (MD) simulations to study solvent effects on reaction kinetics. For example, ICReDD’s integrated computational-experimental workflows can predict regioselectivity in functionalization reactions . Validate predictions with kinetic isotope effect (KIE) studies or isotopic labeling .
Q. What strategies resolve contradictions in experimental data (e.g., unexpected byproducts or inconsistent bioactivity)?
- Methodology : Perform mechanistic studies using -labeling or trapping experiments to identify reactive intermediates. For bioactivity discrepancies, assess compound stability under assay conditions (e.g., hydrolysis in cell culture media). Use multivariate analysis (PCA or PLS) to correlate structural descriptors (e.g., logP, polar surface area) with observed biological outcomes . Cross-validate findings with orthogonal assays (e.g., SPR vs. cell-based assays) .
Q. How can researchers design experiments to evaluate the compound’s potential in materials science or pharmacology?
- Materials Science : Test electronic properties (e.g., charge transport) via cyclic voltammetry and thin-film conductivity measurements. Explore self-assembly behavior using AFM or TEM. For pharmacological potential, conduct target-based screens (e.g., kinase inhibition assays) and ADMET profiling (Caco-2 permeability, microsomal stability) . Use CRDC frameworks (e.g., RDF2050112) to align reactor design with scalability goals .
Q. What advanced analytical techniques are essential for studying degradation pathways under stress conditions?
- Methodology : Subject the compound to accelerated stability testing (40°C/75% RH, ICH guidelines). Use UPLC-QTOF-MS to identify degradation products, and NMR to elucidate structural changes. Computational degradation prediction tools (e.g., Zeneth) can prioritize likely pathways for experimental validation .
Methodological Tables
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
